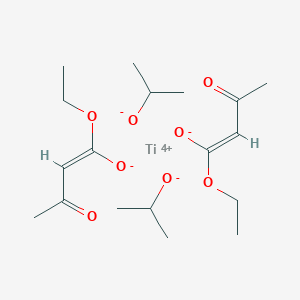
(E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+) is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry
Métodos De Preparación
The preparation of (E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+) involves several synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and pH levels. These conditions are optimized to ensure the highest yield and purity of the compound.
Industrial Production: Large-scale production of (E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+) involves the use of industrial reactors and equipment. The process is designed to be efficient and cost-effective, ensuring a consistent supply of the compound for various applications.
Análisis De Reacciones Químicas
(E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions depend on the specific conditions used.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and nucleophiles. The major products formed depend on the specific substituents involved.
Aplicaciones Científicas De Investigación
(E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+) has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable for developing new chemical compounds and materials.
Biology: In biological research, (E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+) is used to study cellular processes and molecular interactions. It can act as a probe or marker in various assays and experiments.
Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating specific diseases. Research is ongoing to explore its efficacy and safety in medical treatments.
Industry: (E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+) is used in industrial processes, including the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of (E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Propiedades
IUPAC Name |
(E)-1-ethoxy-3-oxobut-1-en-1-olate;propan-2-olate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H10O3.2C3H7O.Ti/c2*1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h2*4,8H,3H2,1-2H3;2*3H,1-2H3;/q;;2*-1;+4/p-2/b2*6-4+;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMMRWPCJFCMMM-DTYWIDMTSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=CC(=O)C)[O-].CCOC(=CC(=O)C)[O-].CC(C)[O-].CC(C)[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C(=C/C(=O)C)/[O-].CCO/C(=C/C(=O)C)/[O-].CC([O-])C.CC([O-])C.[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O8Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














